molecular formula C9H11NO2 B13522985 2-(3-(Methylamino)phenyl)acetic acid

2-(3-(Methylamino)phenyl)acetic acid

Cat. No.: B13522985
M. Wt: 165.19 g/mol
InChI Key: BSWPWRSFDJZFSK-UHFFFAOYSA-N
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Description

2-(3-(Methylamino)phenyl)acetic acid is an organic compound that features a phenyl ring substituted with a methylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylamino)phenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with methylamine. This reaction typically requires a catalyst, such as mercury aluminum amalgam, to facilitate the reduction of the resulting N-methylimine intermediate . The reaction conditions often include a temperature range of 10°C to 30°C and the use of solvents like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate purification steps, such as crystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylamino)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-(Methylamino)phenyl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(3-(Methylamino)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or signaling pathways, exerting various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A structurally related compound with a phenyl ring and an acetic acid moiety.

    N-Methylamphetamine: Shares the methylamino group but differs in its overall structure and pharmacological properties.

Uniqueness

2-(3-(Methylamino)phenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl ring, methylamino group, and acetic acid moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-[3-(methylamino)phenyl]acetic acid

InChI

InChI=1S/C9H11NO2/c1-10-8-4-2-3-7(5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)

InChI Key

BSWPWRSFDJZFSK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1)CC(=O)O

Origin of Product

United States

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